molecular formula C10H16N2 B15207945 (E)-5-Isopropyl-3-methyl-4-(prop-1-en-1-yl)-1H-pyrazole

(E)-5-Isopropyl-3-methyl-4-(prop-1-en-1-yl)-1H-pyrazole

Cat. No.: B15207945
M. Wt: 164.25 g/mol
InChI Key: BCRSPDVDDLTZGC-AATRIKPKSA-N
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Description

(E)-5-Isopropyl-3-methyl-4-(prop-1-en-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Isopropyl-3-methyl-4-(prop-1-en-1-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with isopropylmagnesium bromide, followed by the addition of prop-1-en-1-yl bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Isopropyl-3-methyl-4-(prop-1-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-1-en-1-yl group can be replaced by other functional groups, such as halides or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium hydride (NaH), or lithium diisopropylamide (LDA)

Major Products

    Oxidation: Pyrazole ketones, pyrazole carboxylic acids

    Reduction: Reduced pyrazole derivatives

    Substitution: Substituted pyrazole derivatives with various functional groups

Scientific Research Applications

(E)-5-Isopropyl-3-methyl-4-(prop-1-en-1-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways involving pyrazole derivatives.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of (E)-5-Isopropyl-3-methyl-4-(prop-1-en-1-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • (E)-1-Methyl-3-(prop-1-en-1-yl)trisulfane
  • (E)-prop-1-en-1-ylbenzene

Uniqueness

(E)-5-Isopropyl-3-methyl-4-(prop-1-en-1-yl)-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

5-methyl-3-propan-2-yl-4-[(E)-prop-1-enyl]-1H-pyrazole

InChI

InChI=1S/C10H16N2/c1-5-6-9-8(4)11-12-10(9)7(2)3/h5-7H,1-4H3,(H,11,12)/b6-5+

InChI Key

BCRSPDVDDLTZGC-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C1=C(NN=C1C(C)C)C

Canonical SMILES

CC=CC1=C(NN=C1C(C)C)C

Origin of Product

United States

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